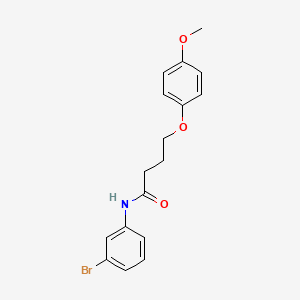

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of selective TRPV1 antagonists, which are known to have analgesic effects.

Applications De Recherche Scientifique

Molecular Electronics

Aryl bromides, such as those related to "N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide," serve as critical building blocks in the synthesis of molecular wires for electronics. Efficient synthetic transformations enable the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating their utility in developing advanced electronic components (Stuhr-Hansen et al., 2005).

Green Chemistry

The high nucleophilicity of bromide ions, in the form of ionic liquids like 1-n-butyl-3-methylimidazolium bromide, facilitates the cleavage of ethers. This method offers a green chemical approach for regenerating phenols from ethers, highlighting the role of brominated compounds in sustainable chemistry practices (Boovanahalli et al., 2004).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with brominated groups have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment through photodynamic therapy. Their remarkable photophysical and photochemical properties underscore their potential in medical applications (Pişkin et al., 2020).

Antimicrobial and Anticancer Activities

Bromophenols isolated from marine red algae have demonstrated significant antimicrobial activities. Compounds such as 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(hydroxymethyl) 1,2-benzenediol show promise in combating bacterial strains, showcasing the potential of brominated compounds in addressing antibiotic resistance (Xu et al., 2003). Furthermore, the synthesized compound N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide exhibits good antimicrobial activity and potential anticancer properties against lung carcinoma, highlighting its biological significance (Sirajuddin et al., 2015).

Propriétés

IUPAC Name |

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-21-15-7-9-16(10-8-15)22-11-3-6-17(20)19-14-5-2-4-13(18)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSBNUSGZOIUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)